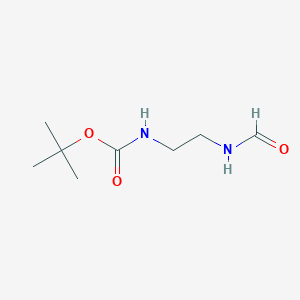

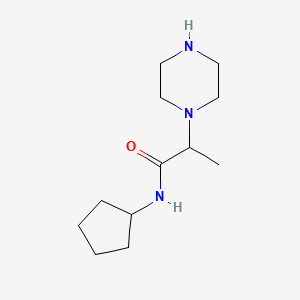

tert-butyl N-(2-formamidoethyl)carbamate

説明

“tert-butyl N-(2-formamidoethyl)carbamate” is a carbamate derivative . It is available in powder form . The IUPAC name for this compound is “tert-butyl 2-(formylamino)ethylcarbamate” and its molecular formula is C8H16N2O3 .

Molecular Structure Analysis

The molecular weight of “tert-butyl N-(2-formamidoethyl)carbamate” is 188.23 . The InChI code for this compound is "1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12)" . The compound contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis

“tert-butyl N-(2-formamidoethyl)carbamate” is a powder with a molecular weight of 188.23 . The storage temperature is room temperature .科学的研究の応用

Synthesis and Chemical Transformations :

- Reeves et al. (2014) described the addition of carbamoyl anions derived from N,N-disubstituted formamides and LDA to N-tert-butyl nitrones, providing a direct route to α-(N-hydroxy)amino amides and demonstrating tert-butyl deprotection or N-deoxygenation derivatization processes (Reeves et al., 2014).

- Pak and Hesse (1998) detailed the synthesis of penta-N-protected polyamide derivatives, highlighting the role of tert-butyl in selective deprotection and acylation (Pak & Hesse, 1998).

Catalysis and Reactions :

- Azizi et al. (2015) developed a process using tert-butyl hydroperoxide and Fe3O4@EDTA–Cu(II) nanoparticles for oxidative coupling of formamides, demonstrating the synthesis of enol carbamates (Azizi et al., 2015).

- Saberi and Poorsadeghi (2017) achieved the synthesis of enol carbamates through nickel-catalyzed oxidative coupling of formamides with 1,3-dicarbonyl compounds, using tert-butyl hydroperoxide at mild temperatures (Saberi & Poorsadeghi, 2017).

Materials Science and Sensory Applications :

- Sun et al. (2015) synthesized benzothizole modified carbazole derivatives with tert-butyl moieties and discovered their utility in forming organogels and as fluorescent materials for detecting acid vapors (Sun et al., 2015).

Organic Synthesis Building Blocks :

- Guinchard et al. (2005) prepared tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis (Guinchard et al., 2005).

Advanced Material Applications :

- Al-Muntasheri et al. (2007) investigated a polyacrylamide/tert-butyl acrylate-based gel for water shut-off treatments in high-temperature conditions, focusing on the rheological properties and kinetics of gelation reactions (Al-Muntasheri et al., 2007).

Novel Chemical Reactions and Syntheses :

- He et al. (2011) developed a method for direct amidation of azoles with formamides, utilizing tert-butyl perbenzoate under metal-free conditions (He et al., 2011).

Environmental Applications :

- Takeda et al. (2012) worked on cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates using tert-butyl hypoiodite, highlighting an environmental application (Takeda et al., 2012).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(2-formamidoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTRPQLUJIILIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-formamidoethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)

![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)

![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)

![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)